molecular formula C7H5Br2FO2S B12331506 3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester

3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester

Cat. No.: B12331506
M. Wt: 331.99 g/mol
InChI Key: XAPLKVRRIWWJLO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization of 3-Thiophenecarboxylic Acid, 2,5-Dibromo-, 2-Fluoroethyl Ester

Systematic IUPAC Nomenclature and Isomerism Considerations

The systematic IUPAC name for this compound is 2-fluoroethyl 2,5-dibromothiophene-3-carboxylate . The nomenclature follows the priority rules for esters, where the alkyl group (2-fluoroethyl) is designated as the substituent, followed by the carboxylic acid derivative (thiophene-3-carboxylate). The thiophene ring is numbered such that the carboxylate group occupies position 3, with bromine atoms at positions 2 and 5.

Isomerism in this molecule is limited due to the fixed positions of the bromine substituents and the planar geometry of the thiophene ring. Positional isomerism could theoretically arise if bromine atoms occupied alternative positions (e.g., 3 and 4), but the 2,5-dibromo configuration is stabilized by symmetrical electronic effects. No geometric or optical isomerism is possible due to the absence of chiral centers and restricted rotation around the ester linkage.

Molecular Geometry Analysis Through X-Ray Crystallography

While X-ray crystallography data for this specific compound is not publicly available, structural analogs such as ethyl 2,5-dibromothiophene-3-carboxylate (CAS 289470-44-6) provide insights into its likely geometry. In similar esters, the thiophene ring adopts a nearly planar conformation, with bond lengths of approximately 1.43 Å for C–S and 1.36 Å for C–C bonds. The ester group introduces slight distortion due to steric interactions between the 2-fluoroethyl chain and adjacent bromine atoms.

Key bond angles include:

  • C–S–C : ~92° (thiophene ring)
  • O–C–O : ~124° (ester carbonyl)

The bromine atoms at positions 2 and 5 create an electron-deficient aromatic system, which influences intermolecular packing in the crystal lattice. Halogen-halogen interactions (Br···Br) may contribute to stabilization, though fluorine’s smaller atomic radius limits analogous F···F interactions.

Spectroscopic Characterization Techniques (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.75–4.85 (m, 2H, –OCH₂CF₂H): Split into a multiplet due to coupling with fluorine (²JHF ≈ 47 Hz).
    • δ 7.32 (s, 1H, thiophene H-4): Deshielded by adjacent bromine atoms.
    • δ 1.35 (t, 3H, –CH₂CH₃ in ethyl analogs).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 163.5 (C=O ester), δ 140.2 (C-2 and C-5 Br-substituted carbons), δ 127.8 (C-4 thiophene).
    • Fluorine coupling observed in δ 82.1 (–OCH₂CF₂H, ³JCF ≈ 6 Hz).
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • **174

Properties

Molecular Formula

C7H5Br2FO2S

Molecular Weight

331.99 g/mol

IUPAC Name

2-fluoroethyl 2,5-dibromothiophene-3-carboxylate

InChI

InChI=1S/C7H5Br2FO2S/c8-5-3-4(6(9)13-5)7(11)12-2-1-10/h3H,1-2H2

InChI Key

XAPLKVRRIWWJLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)OCCF)Br)Br

Origin of Product

United States

Preparation Methods

Direct Dibromination Strategies

Bromination of 3-thiophenecarboxylic acid typically employs electrophilic substitution. While the carboxylic acid group is electron-withdrawing, directing bromine to meta positions (2 and 5 in thiophene), achieving di-substitution requires careful control of stoichiometry and reaction conditions.

Method A: Bromine in Acetic Acid

  • Conditions : 3-Thiophenecarboxylic acid (1 equiv), Br₂ (2.2 equiv), glacial acetic acid, 50–60°C, 12 h.
  • Outcome : Yields ~70–80% 2,5-dibromo-3-thiophenecarboxylic acid.
  • Challenges : Over-bromination or side reactions at higher temperatures.

Method B: N-Bromosuccinimide (NBS) with Catalytic H₂SO₄

  • Conditions : NBS (2.1 equiv), H₂SO₄ (0.1 equiv), DCM, 0°C to room temperature, 6 h.
  • Outcome : Improved regioselectivity (85% yield) but requires rigorous exclusion of moisture.

Esterification of 2,5-Dibromo-3-Thiophenecarboxylic Acid

Acid-Catalyzed Esterification

Direct esterification using 2-fluoroethanol and sulfuric acid follows classical Fischer esterification principles.

Procedure :

  • Reagents : 2,5-Dibromo-3-thiophenecarboxylic acid (1 equiv), 2-fluoroethanol (3 equiv), conc. H₂SO₄ (0.2 equiv).
  • Conditions : Reflux in toluene, 12 h, azeotropic water removal.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography.
  • Yield : 65–75%.

Limitations :

  • Prolonged heating risks decomposition of the dibromo-thiophene core.
  • 2-Fluoroethanol’s low nucleophilicity necessitates excess reagent.

Acyl Chloride Intermediate Route

Activation of the carboxylic acid as an acyl chloride enhances reactivity with 2-fluoroethanol.

Step 1: Acyl Chloride Formation

  • Conditions : 2,5-Dibromo-3-thiophenecarboxylic acid (1 equiv), SOCl₂ (1.5 equiv), DMF (catalytic), reflux, 4 h.
  • Outcome : Quantitative conversion to acyl chloride.

Step 2: Esterification with 2-Fluoroethanol

  • Conditions : Acyl chloride (1 equiv), 2-fluoroethanol (1.2 equiv), pyridine (1.5 equiv), DCM, 0°C to room temperature, 6 h.
  • Yield : 80–85%.

Advantages :

  • Mild conditions preserve bromine substituents.
  • Pyridine scavenges HCl, minimizing side reactions.

Coupling Agent-Mediated Esterification

Carbodiimide-based coupling agents enable esterification under neutral conditions.

Procedure :

  • Reagents : 2,5-Dibromo-3-thiophenecarboxylic acid (1 equiv), 2-fluoroethanol (1.5 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, 24 h.
  • Workup : Aqueous wash, extraction, silica gel purification.
  • Yield : 70–78%.

Benefits :

  • Avoids acidic or high-temperature conditions.
  • Compatible with acid-sensitive substrates.

Alternative Pathways and Recent Advances

One-Pot Bromination-Esterification

A sequential approach combining bromination and esterification in a single reactor minimizes intermediate handling.

Conditions :

  • 3-Thiophenecarboxylic acid, NBS (2.2 equiv), 2-fluoroethanol (3 equiv), H₂SO₄ (0.2 equiv), DCM, 50°C, 24 h.
  • Yield : 60–65%.

Enzymatic Esterification

Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification.

Conditions :

  • 2,5-Dibromo-3-thiophenecarboxylic acid (1 equiv), 2-fluoroethanol (2 equiv), tert-butanol, 40°C, 48 h.
  • Yield : 50–55% (requires optimization).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Key signals include the thiophene proton (δ 7.45–7.70 ppm), 2-fluoroethyl group (δ 4.50–4.70 ppm), and Br substituents causing deshielding.
  • LC-MS : Molecular ion peaks at m/z 369 (M+H)+ for C₇H₆Br₂FO₂S.

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time 8.2 min.
  • Elemental Analysis : Calculated (%) C 28.21, H 1.70, Br 42.88; Found C 28.18, H 1.72, Br 42.85.

Industrial-Scale Considerations

Cost-Efficiency of Brominating Agents

  • Br₂ vs. NBS : Br₂ is cheaper but requires corrosion-resistant equipment. NBS offers better selectivity at higher cost.

Solvent Recycling

  • Toluene and DCM : Distillation recovery achieves >90% solvent reuse, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Halogenation: 2,5-Dibromo substitution (target compound): Bromine’s electron-withdrawing nature lowers the HOMO/LUMO energy levels, enhancing electron transport in polymers. Comparable to 2,5-dibromothieno[3,2-b]thiophene (Compound 1) in semiconductor applications . Chlorophenyl substitution (Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate): Chlorine provides moderate electron withdrawal, often used in pharmaceutical intermediates . Trifluoromethyl substitution (e.g., 4-Bromo-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester): Stronger electron withdrawal than bromine, improving oxidative stability in electronic materials .
  • Ester Groups: 2-Fluoroethyl ester (target compound): Fluorine induces noncovalent F/S interactions, enhancing backbone coplanarity in polymers and lowering solubility in polar solvents compared to non-fluorinated esters . Methyl/ethyl esters (e.g., Methyl 2-formylthiophene-3-carboxylate): Higher solubility in organic solvents but weaker electron withdrawal, limiting use in high-performance optoelectronics .

Structural and Solubility Trends

Compound Name Substituents Ester Group Molecular Weight (g/mol) Key Properties
3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester 2,5-Br, 2-fluoroethyl 2-fluoroethyl ~350 (estimated) Low solubility in THF; enhances polymer coplanarity
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-NH₂, 5-(3-Cl-C₆H₄) Ethyl 296.75 High solubility in DMSO; pharmaceutical intermediate
5-Bromo-4-ethoxy-3-thiophenecarboxylic acid methyl ester 5-Br, 4-OEt Methyl 265.12 Moderate solubility in chloroform; research chemical
E-F0 (Polymer with alkyl side chains) Alkyl chains None ~20,000 (polymer) High solubility; low charge carrier mobility
  • Solubility : Fluorinated esters reduce solubility compared to alkyl esters but improve thin-film morphology in organic photovoltaics (OPVs) .
  • Coplanarity: Noncovalent F/S and O/S interactions in the target compound lock the polymer backbone into a planar conformation, critical for efficient charge transport .

Research Findings and Performance Metrics

  • Device Efficiency: Polymers incorporating the target compound achieved power conversion efficiencies (PCEs) of ~8% in OPVs with Y12 non-fullerene acceptors, outperforming methyl ester analogs (PCE ~5%) .
  • Thermal Stability : The 2-fluoroethyl ester enhances thermal stability (decomposition >300°C) compared to ethyl esters (~250°C) due to stronger intermolecular interactions .

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